molecular formula C16H23NO3 B12082794 Methyl 4-(cyclopropylmethoxy)-3-((isopropylamino)methyl)benzoate

Methyl 4-(cyclopropylmethoxy)-3-((isopropylamino)methyl)benzoate

Katalognummer: B12082794
Molekulargewicht: 277.36 g/mol
InChI-Schlüssel: XKKOKVHMEHHZKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(cyclopropylmethoxy)-3-((isopropylamino)methyl)benzoate is a complex organic compound with a unique structure that includes a cyclopropylmethoxy group, an isopropylamino group, and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(cyclopropylmethoxy)-3-((isopropylamino)methyl)benzoate typically involves multiple steps, starting with the preparation of the benzoate ester. The process may include the following steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 4-hydroxybenzoate.

    Introduction of the Cyclopropylmethoxy Group: The next step involves the reaction of methyl 4-hydroxybenzoate with cyclopropylmethanol under basic conditions to introduce the cyclopropylmethoxy group.

    Addition of the Isopropylamino Group: Finally, the compound undergoes a reductive amination reaction with isopropylamine to introduce the isopropylamino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(cyclopropylmethoxy)-3-((isopropylamino)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amine group to a primary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester or the cyclopropylmethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or primary amines.

    Substitution: Formation of substituted benzoates or cyclopropylmethoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(cyclopropylmethoxy)-3-((isopropylamino)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of Methyl 4-(cyclopropylmethoxy)-3-((isopropylamino)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-(methylamino)benzoate: Similar structure but lacks the cyclopropylmethoxy group.

    Methyl (4-hydroxymethyl)benzoate: Similar structure but contains a hydroxymethyl group instead of the isopropylamino group.

Uniqueness

Methyl 4-(cyclopropylmethoxy)-3-((isopropylamino)methyl)benzoate is unique due to the presence of both the cyclopropylmethoxy and isopropylamino groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications and differentiate it from other similar compounds.

Eigenschaften

Molekularformel

C16H23NO3

Molekulargewicht

277.36 g/mol

IUPAC-Name

methyl 4-(cyclopropylmethoxy)-3-[(propan-2-ylamino)methyl]benzoate

InChI

InChI=1S/C16H23NO3/c1-11(2)17-9-14-8-13(16(18)19-3)6-7-15(14)20-10-12-4-5-12/h6-8,11-12,17H,4-5,9-10H2,1-3H3

InChI-Schlüssel

XKKOKVHMEHHZKP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NCC1=C(C=CC(=C1)C(=O)OC)OCC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.